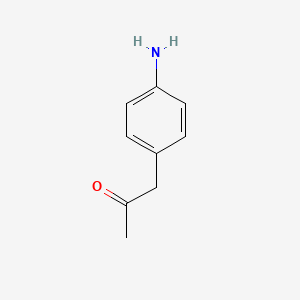
4-Aminophenylacetone
Vue d'ensemble
Description
4-Aminophenylacetone, also known as P2P or phenylacetone, is a precursor to the production of various drugs, including amphetamines and methamphetamine. Due to its use in the illicit drug trade, P2P is a highly regulated substance in many countries. However, it also has legitimate scientific research applications, particularly in the field of organic chemistry.
Applications De Recherche Scientifique
Photoinduced SN1 Reactions
4-Aminophenyl cations, generated by photolysis, react with enamines and silyl enol ethers to yield alpha-(4-aminophenyl) ketones, useful intermediates in organic synthesis. This process occurs under neutral conditions, offering an alternative to palladium-catalyzed arylation (Fraboni, Fagnoni, & Albini, 2003).
Alzheimer's Disease Research
4-Phenylbutyrate (4-PBA), a histone deacetylase inhibitor, has been shown to reverse spatial learning and memory deficits in Alzheimer's disease mouse models, without affecting β-amyloid burden. It may offer a novel treatment approach for Alzheimer's disease (Ricobaraza, Cuadrado‐Tejedor, Pérez-Mediavilla, Frechilla, Rı́o, & García-Osta, 2009).
Histone Deacetylase Inhibition in Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is a selective histone deacetylase inhibitor showing promise as an anticancer drug due to its efficacy in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Chemical Modification in PEGylation
4-Acetylphenylalanine, a novel amino acid, has been investigated for its ability to react with polyethyleneglycol polymers, a key process in PEGylation used to enhance the properties of peptides. Studies showed no evidence of its incorporation into hepatocyte endogenous proteins (Maxwell, Ly, Brock, Dodge, Tirmenstein, & Calvano, 2017).
Glassy Carbon Electrode Modification
4-Aminobenzoic acid has been used to modify glassy carbon electrodes, enhancing electron transfer processes and paving the way for advanced electrochemical applications (Yang, Shen, Wang, Chen, Liu, & Dong, 2006).
Antibody Production and Immunoassays
The synthesis of 4-aminophenylacetic acid intermediates has facilitated the production of antibodies specific to Sudan dyes, enabling the development of immunoassays for detecting these dyes in food samples (Qi, Shan, Liu, Zhang, & Wang, 2012).
Propriétés
IUPAC Name |
1-(4-aminophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCQECJIGMFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472610 | |
| Record name | 4-AMINOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenylacetone | |
CAS RN |
62044-15-9 | |
| Record name | 4-AMINOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


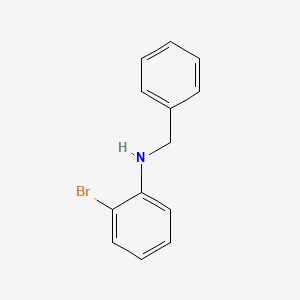
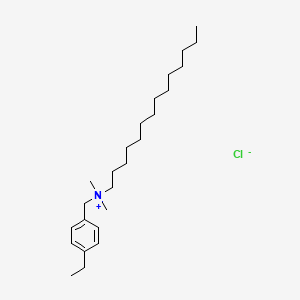
![Ethyl 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1625222.png)
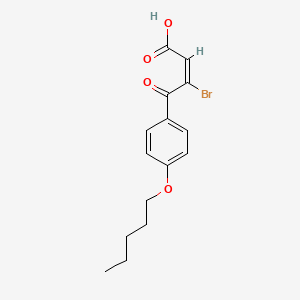
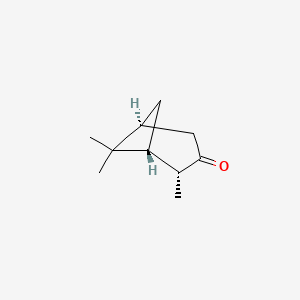
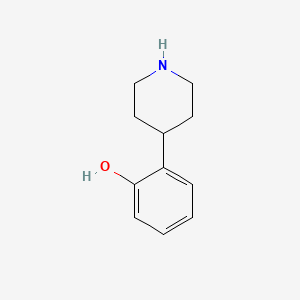
![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

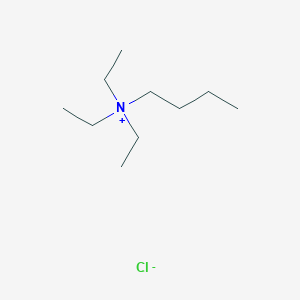
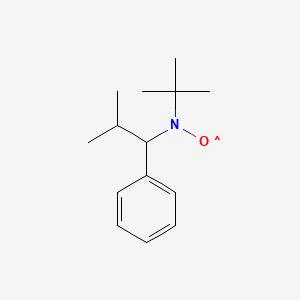

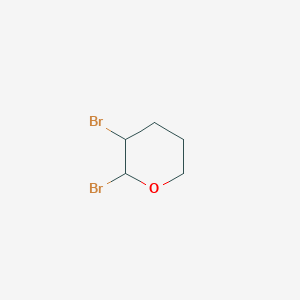
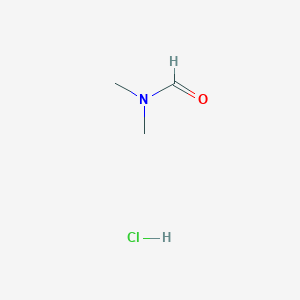
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)